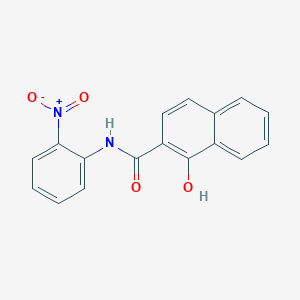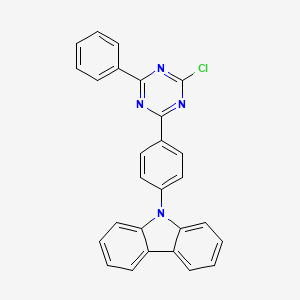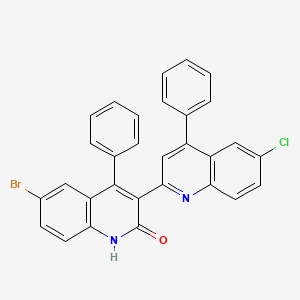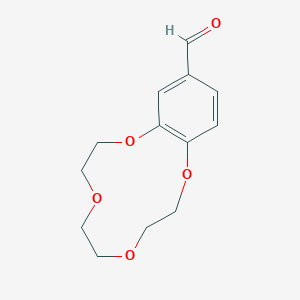![molecular formula C19H20ClN3O5 B11708915 N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-3,4,5-triméthoxybenzamide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines. Ce composé présente un groupe hydrazino lié à une fraction benzylidène, qui est en outre reliée à une structure de triméthoxybenzamide. La présence du groupe 4-chlorobenzylidène ajoute à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-3,4,5-triméthoxybenzamide implique généralement la condensation de 4-chlorobenzaldéhyde avec de l’hydrazine pour former l’intermédiaire hydrazone. Cet intermédiaire est ensuite mis à réagir avec du chlorure de 3,4,5-triméthoxybenzoyle en conditions basiques pour donner le produit final. Les conditions réactionnelles comprennent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol et de catalyseurs tels que la pyridine ou la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé en termes de rendement et de pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (HPLC), seraient utilisées pour surveiller la pureté et la composition du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-3,4,5-triméthoxybenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydrazino peut être oxydé pour former les composés azo correspondants.
Réduction : La fraction benzylidène peut être réduite pour former le composé benzylique correspondant.
Substitution : L’atome de chlore du groupe 4-chlorobenzylidène peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium en conditions acides ou basiques.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base telle que l’hydroxyde de sodium.
Principaux produits
Oxydation : Formation de composés azo.
Réduction : Formation de dérivés benzyliques.
Substitution : Formation de dérivés benzylidène substitués.
Applications de la recherche scientifique
N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-3,4,5-triméthoxybenzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Investigué pour son potentiel en tant qu’inhibiteur enzymatique ou comme sonde pour étudier les voies biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques spécialisés.
Applications De Recherche Scientifique
N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-3,4,5-triméthoxybenzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le groupe hydrazino peut former des liaisons covalentes avec des résidus nucléophiles dans les protéines, conduisant à une inhibition enzymatique. En outre, la fraction triméthoxybenzamide peut interagir avec les récepteurs cellulaires ou les voies de signalisation, modulant leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-3-méthylbenzamide
- N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-4-fluorobenzamide
- N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-3,4,5-triméthoxybenzamide
Unicité
N-{2-[(2E)-2-(4-chlorobenzylidène)hydrazino]-2-oxoéthyl}-3,4,5-triméthoxybenzamide est unique en raison de la présence de la fraction triméthoxybenzamide, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C19H20ClN3O5 |
|---|---|
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H20ClN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-4-6-14(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
Clé InChI |
BFABOOKLSIRXQZ-LSHDLFTRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)





![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
-](/img/structure/B11708925.png)
